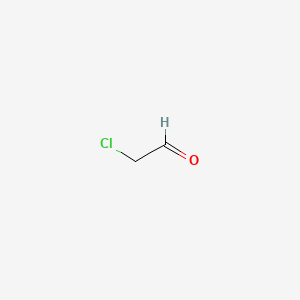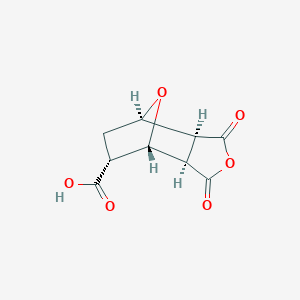
5-endo-Carboxyendothall anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-endo-Carboxyendothall anhydride, also known as CCEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a cyclic anhydride that is synthesized from endothall, a herbicide commonly used in agriculture. CCEA has been shown to have unique biochemical and physiological effects, making it a promising candidate for further research and development.
Mécanisme D'action
The mechanism of action of 5-endo-Carboxyendothall anhydride is not fully understood, but it is believed to involve the inhibition of certain enzymes in the body. 5-endo-Carboxyendothall anhydride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a key role in the nervous system. This inhibition can lead to various physiological effects, such as muscle weakness and respiratory distress.
Effets Biochimiques Et Physiologiques
5-endo-Carboxyendothall anhydride has been shown to have unique biochemical and physiological effects. In addition to its inhibition of acetylcholinesterase, 5-endo-Carboxyendothall anhydride has been shown to have antioxidant properties and to modulate the activity of certain ion channels in the body. These effects make 5-endo-Carboxyendothall anhydride a promising candidate for the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-endo-Carboxyendothall anhydride has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high yield under optimized conditions. Additionally, 5-endo-Carboxyendothall anhydride has unique biochemical and physiological effects, making it a valuable tool for studying various biological processes. However, there are also some limitations to the use of 5-endo-Carboxyendothall anhydride in lab experiments. It can be toxic to cells at high concentrations, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 5-endo-Carboxyendothall anhydride. One area of interest is the development of new drugs and materials using 5-endo-Carboxyendothall anhydride as a building block. Additionally, further studies are needed to fully understand the mechanism of action of 5-endo-Carboxyendothall anhydride and its potential applications in the treatment of various diseases. Finally, research is needed to determine the safety and toxicity of 5-endo-Carboxyendothall anhydride in humans, as well as its potential environmental impact.
Méthodes De Synthèse
The synthesis of 5-endo-Carboxyendothall anhydride involves the reaction of endothall with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction takes place under high temperatures and results in the formation of 5-endo-Carboxyendothall anhydride as a white crystalline solid. The yield of 5-endo-Carboxyendothall anhydride can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and concentration of the reactants.
Applications De Recherche Scientifique
5-endo-Carboxyendothall anhydride has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of 5-endo-Carboxyendothall anhydride is in the field of organic synthesis. 5-endo-Carboxyendothall anhydride can be used as a building block for the synthesis of various organic compounds, such as cyclic lactones and esters. This makes 5-endo-Carboxyendothall anhydride a valuable tool for the development of new drugs and materials.
Propriétés
Numéro CAS |
127311-90-4 |
|---|---|
Nom du produit |
5-endo-Carboxyendothall anhydride |
Formule moléculaire |
C9H8O6 |
Poids moléculaire |
212.16 g/mol |
Nom IUPAC |
(1R,2S,6R,7S,8R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid |
InChI |
InChI=1S/C9H8O6/c10-7(11)2-1-3-4-5(6(2)14-3)9(13)15-8(4)12/h2-6H,1H2,(H,10,11)/t2-,3-,4-,5-,6+/m1/s1 |
Clé InChI |
GQOKHYKFPZJCCC-UKFBFLRUSA-N |
SMILES isomérique |
C1[C@H]([C@H]2[C@H]3[C@@H]([C@@H]1O2)C(=O)OC3=O)C(=O)O |
SMILES |
C1C(C2C3C(C1O2)C(=O)OC3=O)C(=O)O |
SMILES canonique |
C1C(C2C3C(C1O2)C(=O)OC3=O)C(=O)O |
Synonymes |
4,7-Epoxyisobenzofuran-5-carboxylic acid, octahydro-1,3-dioxo-, (3a-al pha,4-beta,5-alpha,7-beta,7a-alpha)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



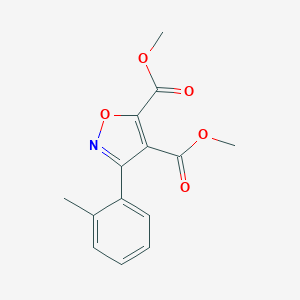
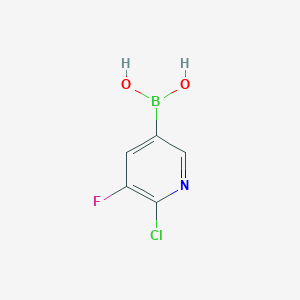

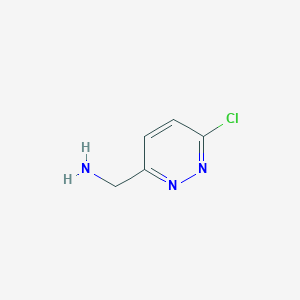
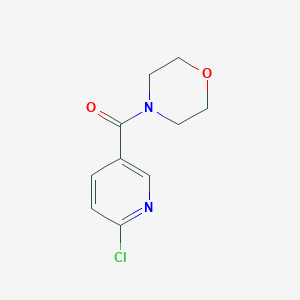
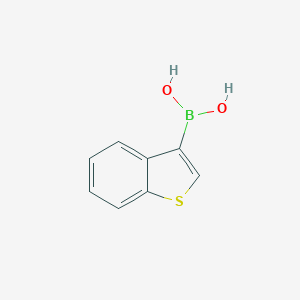
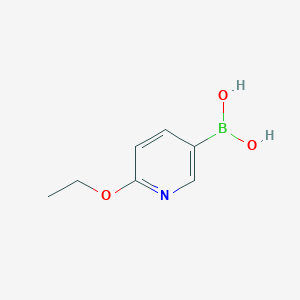


![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)
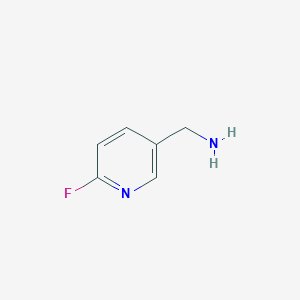
![(6H-Dibenz[c,e][1,2]oxaphosphorin-6-ylmethyl)-p-oxide-butanedioic acid](/img/structure/B151906.png)

